molecular formula C11H18O4 B14665904 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate CAS No. 41692-58-4

1-[2-(Acetyloxy)cyclopentyl]ethyl acetate

Cat. No.: B14665904
CAS No.: 41692-58-4
M. Wt: 214.26 g/mol
InChI Key: OBLZDLZVYUFBBY-UHFFFAOYSA-N
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Description

1-[2-(Acetyloxy)cyclopentyl]ethyl acetate is an organic compound with the molecular formula C11H18O4 It is characterized by the presence of an acetyloxy group attached to a cyclopentyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate typically involves the esterification of cyclopentanol derivatives. One common method includes the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the acetyloxy group on the cyclopentyl ring. The resulting intermediate is then reacted with ethyl acetate under similar conditions to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reactions. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to yield cyclopentanol and acetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the cyclopentyl ring, leading to the formation of cyclopentanone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, resulting in the formation of different ester derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Cyclopentanol, acetic acid.

    Oxidation: Cyclopentanone derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Acetyloxy)cyclopentyl]ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.

    Medicine: Explored for its potential as a prodrug, where the acetyloxy group can be enzymatically cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate involves the hydrolysis of the acetyloxy group to release cyclopentanol and acetic acid. This reaction is catalyzed by esterases, enzymes that facilitate the cleavage of ester bonds. The released cyclopentanol can then participate in various biochemical pathways, while acetic acid serves as a metabolic intermediate.

Comparison with Similar Compounds

    Cyclopentyl acetate: Similar structure but lacks the ethyl group.

    Ethyl cyclopentyl acetate: Similar structure but lacks the acetyloxy group.

    Cyclopentyl ethyl ether: Similar structure but contains an ether linkage instead of an ester.

Uniqueness: 1-[2-(Acetyloxy)cyclopentyl]ethyl acetate is unique due to the presence of both an acetyloxy group and an ethyl acetate moiety

Properties

CAS No.

41692-58-4

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

[2-(1-acetyloxyethyl)cyclopentyl] acetate

InChI

InChI=1S/C11H18O4/c1-7(14-8(2)12)10-5-4-6-11(10)15-9(3)13/h7,10-11H,4-6H2,1-3H3

InChI Key

OBLZDLZVYUFBBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1OC(=O)C)OC(=O)C

Origin of Product

United States

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